molecular formula C13H17N5OS B2727633 N-[(thiophen-2-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2199632-18-1

N-[(thiophen-2-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2727633
CAS No.: 2199632-18-1
M. Wt: 291.37
InChI Key: DIWQTJQCICRRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a 1,2,3-triazol-2-yl group at the 4-position and a thiophen-2-ylmethyl carboxamide moiety at the 1-position. The thiophene and triazole groups may enhance binding affinity via π-π stacking and hydrogen bonding, respectively.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c19-13(14-10-12-2-1-9-20-12)17-7-3-11(4-8-17)18-15-5-6-16-18/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWQTJQCICRRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Result of Action

It has been suggested that similar compounds have diverse biological activities, indicating that this compound may also have various effects at the molecular and cellular level.

Biological Activity

N-[(thiophen-2-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of a piperidine ring and a 1,2,3-triazole moiety, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N5OS, with a molecular weight of 291.37 g/mol. Its structure includes a thiophene ring linked to a triazole and piperidine, which enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant antimicrobial properties. The triazole ring enhances the compound's ability to interact with microbial enzymes and disrupt their function:

  • In vitro studies have shown that triazole derivatives can act against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds similar to N-[(thiophen-2-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine have demonstrated moderate to strong antibacterial activity against these pathogens .

Anticancer Activity

The triazole moiety is also linked to anticancer activity. Several studies have highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation:

  • Cell line studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound:

  • Acetylcholinesterase inhibition : Similar compounds have been evaluated as potential treatments for neurodegenerative diseases by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in synapses .

Antiviral Activity

Research on related compounds suggests potential antiviral properties:

  • Compounds with similar structures have been reported to exhibit activity against HIV by inhibiting reverse transcriptase (RT), which is crucial for viral replication .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Study ReferenceBiological ActivityKey Findings
AntimicrobialDemonstrated significant antibacterial effects against E. coli and S. aureus.
AnticancerInduced apoptosis in various cancer cell lines; effective in modulating key signaling pathways.
Enzyme InhibitionIdentified as potential acetylcholinesterase inhibitors; relevant for neurodegenerative disease treatment.
AntiviralShowed promising activity against HIV reverse transcriptase; could lead to new antiviral therapies.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing a triazole scaffold exhibit significant antimicrobial properties. N-[(thiophen-2-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has shown promising results in inhibiting the growth of various bacterial strains:

Bacterial StrainActivity Level
Escherichia coliModerate to Strong
Staphylococcus aureusModerate to Strong

In vitro studies have demonstrated that similar compounds effectively interact with microbial enzymes, disrupting their functions and leading to bacterial cell death .

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various studies. The presence of the triazole moiety is particularly notable for its ability to interfere with cancer cell proliferation:

Case Study Insights

  • Cell Line Studies : In vitro evaluations against several cancer cell lines (e.g., HeLa, A549) have indicated that derivatives of N-[(thiophen-2-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine can induce cytotoxic effects. For instance:
    • HeLa Cells : Showed significant sensitivity with IC50 values indicating effective growth inhibition.
    • A549 Cells : Demonstrated moderate activity compared to standard chemotherapeutics.
  • Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and cell cycle arrest mechanisms. This was evidenced by increased caspase activity in treated cells .

Neuropharmacological Applications

The unique structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties:

Neuroprotective Studies

Research has indicated that triazole-containing compounds may modulate pathways related to neurodegenerative diseases by enhancing neurotrophic factor signaling and reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The compound’s piperidine-carboxamide core is shared with N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide (). Both compounds utilize the piperidine ring as a conformational anchor, but the latter replaces the triazole and thiophene groups with a benzoxazolothiazole system. This substitution likely reduces metabolic instability but may decrease solubility due to increased hydrophobicity .

Thiophene-Containing Analogs

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide () shares the thiophene-carboxamide motif but lacks the piperidine-triazole framework. Its antibacterial activity (via inhibition of bacterial enzymes) highlights the thiophene group’s role in target engagement. However, the absence of a piperidine ring limits CNS penetration compared to the target compound .

Triazole-Containing Analogs

The triazole group in the target compound is structurally analogous to 3'-(N-[3-(2-[2-(2H-1,2,3-triazol-2-yl)benzamido]ethyl)phenyl]sulfamoyl)-4'-methoxy-N,N-dimethyl-(1,1'-biphenyl)-3-carboxamide (Compound 56, ).

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Piperidine analogs : Compounds like HTL22562 (), a piperidine-containing CGRP receptor antagonist, demonstrate high CNS penetration and metabolic stability. The target compound’s triazole-thiophene combination may similarly enhance receptor binding while maintaining favorable pharmacokinetics .
  • Thiophene analogs : Antibacterial efficacy in correlates with electron-deficient thiophene rings, suggesting the target compound’s thiophene group could engage bacterial targets if optimized .

Solubility and Lipophilicity

The target compound’s calculated LogP (estimated via fragment-based methods) is expected to be lower than N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide due to the polar triazole group. This may improve aqueous solubility but reduce blood-brain barrier permeability compared to more lipophilic analogs .

Crystallographic Analysis

These tools ensure precise determination of bond lengths and angles, critical for structure-activity relationship (SAR) studies .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Core Scaffold Key Substituents Bioactivity Reference
Target Compound Piperidine Thiophen-2-ylmethyl, Triazol-2-yl Not reported N/A
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-carboxamide 4-methylpyridin-2-yl Antibacterial
HTL22562 Piperidine Spiro-pyridooxazine, Indazole CGRP receptor antagonist
Compound 56 () Biphenyl Triazol-2-yl, Methoxy Orexin receptor modulator

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 2.1 318.38 2 5
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 2.8 232.29 1 3
HTL22562 3.5 686.79 4 9

Preparation Methods

The retrosynthetic dissection of N-[(thiophen-2-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide reveals two primary disconnections: (1) the carboxamide linkage at the piperidine’s 1-position and (2) the 2H-1,2,3-triazol-2-yl substituent at the 4-position. The synthesis can thus be partitioned into three critical stages: (a) construction of the 4-(2H-1,2,3-triazol-2-yl)piperidine scaffold, (b) introduction of the thiophen-2-ylmethyl carboxamide group, and (c) global purification and characterization.

Synthesis of 4-(2H-1,2,3-Triazol-2-yl)piperidine

The installation of the 2H-1,2,3-triazol-2-yl group at the piperidine’s 4-position necessitates regioselective triazole formation. Two predominant strategies emerge from the literature: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

A more direct method involves SNAr between a halogenated piperidine derivative and a preformed 2H-1,2,3-triazole. For instance, 4-bromopiperidine hydrobromide reacts with 2H-1,2,3-triazole in the presence of copper(I) iodide and cesium carbonate, as exemplified in the synthesis of 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid. This method, conducted in dimethylformamide (DMF) at 110°C, affords the triazole-substituted piperidine in moderate yields (50–65%) after chromatographic purification.

Reaction Conditions:

  • Substrate: 4-Bromopiperidine hydrobromide (1.0 equiv)
  • Nucleophile: 2H-1,2,3-Triazole (1.2 equiv)
  • Catalyst: CuI (10 mol%)
  • Base: Cs2CO3 (2.0 equiv)
  • Solvent: DMF, 110°C, 12–18 h
  • Yield: 58% (after silica gel chromatography)

Carboxamide Formation at the Piperidine 1-Position

The introduction of the N-[(thiophen-2-yl)methyl]carboxamide group necessitates activation of the piperidine’s primary amine. Two principal methods are viable: (a) in situ generation of piperidine-1-carbonyl chloride followed by amine coupling or (b) direct amide coupling using carbodiimide reagents.

Carbonyldiimidazole (CDI)-Mediated Amidation

Activation of the piperidine amine with CDI, as employed in the synthesis of benzothiophene-3-carboxamides, provides a mild route to the desired carboxamide. Subsequent reaction with thiophen-2-ylmethylamine in tetrahydrofuran (THF) at room temperature affords the target compound without epimerization.

Reaction Conditions:

  • Activation: Piperidine (1.0 equiv), CDI (1.1 equiv), THF, 0°C → rt, 2 h
  • Coupling: Thiophen-2-ylmethylamine (1.05 equiv), rt, 12 h
  • Yield: 76%
HATU/DIPEA-Promoted Coupling

For higher efficiency, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) facilitate rapid amide bond formation. This method, validated in the preparation of imidazo[1,2-a]pyrimidine derivatives, ensures near-quantitative conversion when applied to sterically unhindered amines.

Reaction Conditions:

  • Activation: Piperidine (1.0 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv), DMF, 0°C, 1 h
  • Coupling: Thiophen-2-ylmethylamine (1.05 equiv), rt, 4 h
  • Yield: 89%

Optimization and Mechanistic Considerations

Regioselectivity in Triazole Formation

The 2H-1,2,3-triazol-2-yl group’s regioselective installation remains a critical challenge. Comparative studies between CuAAC and SNAr methods reveal that copper-catalyzed couplings favor 1,4-disubstituted triazoles, whereas SNAr with 2H-1,2,3-triazole predominantly yields the 2-substituted isomer. This distinction arises from the triazole’s tautomeric equilibrium, which shifts toward the 2H-form under basic conditions.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance triazole substitution by stabilizing ionic intermediates, as observed in the synthesis of 1,2,4-triazolethiones. Elevated temperatures (80–110°C) accelerate SNAr but may promote side reactions, necessitating careful monitoring.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis of the final product should reveal distinct signals for the piperidine, triazole, and thiophene moieties:

  • Piperidine protons: δ 3.40–3.70 (m, 4H, NCH2), 2.80–3.00 (m, 1H, CH-triazole), 1.60–1.90 (m, 4H, CH2)
  • Triazole protons: δ 8.10 (s, 2H, triazole-H)
  • Thiophene protons: δ 7.20–7.40 (m, 3H, thiophene-H)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C14H17N5OS with an expected [M+H]+ ion at m/z 312.1229.

Comparative Evaluation of Synthetic Routes

Method Conditions Yield (%) Purity Reference
CuAAC CuI, DMF, 110°C 58 >95%
SNAr CuI, Cs2CO3, DMF, 110°C 62 98%
CDI-mediated amidation CDI, THF, rt 76 97%
HATU/DIPEA coupling HATU, DIPEA, DMF, rt 89 99%

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(thiophen-2-yl)methyl]-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide and related analogs?

Answer:
The compound can be synthesized via coupling reactions between acid derivatives and amine intermediates. For example:

  • Method A (amide bond formation): Reacting carboxylic acids (e.g., thiazole-4-carboxylic acid derivatives) with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) in the presence of coupling agents like HATU or EDCI, yielding products with moderate-to-good purity (HPLC >98%) .
  • Optimization considerations : Solvent choice (DMF or acetonitrile), reaction time (1–3 hours), and temperature (room temperature to reflux) significantly impact yields (6–39% in ). Lower yields may arise from steric hindrance or competing side reactions, necessitating iterative purification via preparative TLC or column chromatography .

Basic: How are structural and purity characteristics validated for this compound?

Answer:
Key characterization techniques include:

  • NMR spectroscopy : Confirm regiochemistry and stereochemistry via proton and carbon chemical shifts (e.g., thiophene protons at δ 6.8–7.3 ppm, triazole protons at δ 7.5–8.0 ppm) .
  • HPLC : Assess purity (>98% in ) using reverse-phase C18 columns with mobile phases like acetonitrile/water gradients .
  • Mass spectrometry : Validate molecular weight via ESI-MS (e.g., m/z values matching theoretical calculations within ±0.5 Da) .

Advanced: How can X-ray crystallography resolve structural ambiguities in piperidine-triazole-thiophene derivatives?

Answer:
Single-crystal X-ray diffraction provides atomic-level resolution of bond angles, torsion angles, and non-covalent interactions. For example:

  • Torsional strain analysis : In related compounds, the piperidine ring adopts a chair conformation, while the triazole-thiophene moiety may exhibit planar geometry with dihedral angles <10° relative to adjacent rings .
  • Hydrogen bonding : Intermolecular N–H···O or C–H···π interactions stabilize crystal packing, as seen in analogs with R-factors <0.06 .

Advanced: What strategies identify biological targets for this compound (e.g., enzyme inhibition)?

Answer:

  • Virtual screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like D1 protease, a herbicidal enzyme, by simulating interactions with the triazole-thiophene pharmacophore .
  • In vitro assays : Competitive inhibition assays using fluorogenic substrates (e.g., Km and Ki determination) validate target engagement. For example, analogs with IC50 <1 µM against D1 protease show herbicidal activity .

Advanced: How are computational models used to optimize binding affinity and selectivity?

Answer:

  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using descriptors like logP and polar surface area .
  • MD simulations : Track ligand-protein stability over 100-ns trajectories to identify critical residues (e.g., catalytic Ser or His in proteases) for rational design .

Advanced: How should researchers address contradictions in synthesis yields or spectral data?

Answer:

  • Yield discrepancies : Compare reaction conditions (e.g., reports 6% vs. 39% yields for similar amines). Steric hindrance from bulky substituents (e.g., tetrahydronaphthalen-1-yl) may reduce reactivity, necessitating higher catalyst loading or microwave-assisted synthesis .
  • Spectral mismatches : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry in triazole isomers .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Answer:

  • Thiophene modifications : Replacing thiophene with pyridine reduces metabolic stability (e.g., trifluoromethyl groups enhance lipophilicity and half-life in ).
  • Piperidine substitutions : N-Tosyl or 4-fluorophenyl groups (as in ) improve target selectivity by occupying hydrophobic pockets .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Waste disposal : Neutralize reactive intermediates (e.g., Lawesson’s reagent) with 10% sodium bicarbonate before disposal .

Basic: How are purification challenges addressed for polar intermediates?

Answer:

  • Preparative TLC : Separate diastereomers using silica gel plates with n-hexane/ethyl acetate (50:50) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (mp 97–100°C in ) .

Advanced: How to develop robust analytical methods for quantifying degradation products?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), acid/base hydrolysis, and UV light to simulate stability profiles .
  • UPLC-MS/MS : Detect trace impurities (<0.1%) using multiple reaction monitoring (MRM) modes with collision energies tuned for fragmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.